1,3-Dimyristoyl-2-oleoylglycerol
Description
Properties
IUPAC Name |
1,3-di(tetradecanoyloxy)propan-2-yl (Z)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H92O6/c1-4-7-10-13-16-19-22-23-24-25-28-31-34-37-40-43-49(52)55-46(44-53-47(50)41-38-35-32-29-26-20-17-14-11-8-5-2)45-54-48(51)42-39-36-33-30-27-21-18-15-12-9-6-3/h23-24,46H,4-22,25-45H2,1-3H3/b24-23- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMOOAFQVREVIF-VHXPQNKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H92O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101301781 | |
| Record name | 1,3-Dimyristoyl-2-oleoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101301781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
777.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | TG(14:0/18:1(9Z)/14:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042361 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
66908-04-1 | |
| Record name | 1,3-Dimyristoyl-2-oleoylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66908-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimyristoyl-2-oleoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101301781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of MOP involves esterification of glycerol with the respective fatty acids. Here are the steps:
-
Chemical Synthesis: : The reaction typically occurs in the presence of acid catalysts. For example:
- Myristic acid (C14:0) reacts with glycerol to form 1-myristoyl-rac-glycerol.
- Oleic acid (C18:1) is then added to the reaction mixture to yield 1,3-dimyristoyl-2-oleoyl-rac-glycerol.
-
Industrial Production: : MOP can be produced on a larger scale using similar synthetic routes. Industrial methods may involve enzymatic catalysis or chemical processes.
Chemical Reactions Analysis
MOP undergoes various reactions, including:
Hydrolysis: Cleavage of the ester bonds by lipases or other enzymes.
Oxidation: Oxidative processes that affect the fatty acid chains.
Reduction: Reduction of the carbonyl groups in the fatty acids.
Substitution: Substitution reactions at the sn-1, sn-2, or sn-3 positions.
Common reagents and conditions depend on the specific reaction type. Major products include free fatty acids, monoacylglycerols, and diacylglycerols.
Scientific Research Applications
Food Industry
- Emulsifier and Stabilizer : Glycerol 1,3-ditetradecanoate 2-(9Z-octadecenoate) is used as an emulsifier in food products. It helps stabilize mixtures of oil and water, enhancing texture and shelf life. This application is particularly beneficial in products like dressings and sauces where uniform consistency is desired.
- Nutritional Supplement : Due to its fatty acid composition, it can also serve as a source of essential fatty acids, contributing to nutritional formulations aimed at improving health outcomes.
Pharmaceutical Applications
- Drug Delivery Systems : This compound has been explored for use in lipid-based drug delivery systems. Its ability to form lipid nanoparticles enhances the bioavailability of poorly soluble drugs. Research indicates that lipid nanoparticles can improve the therapeutic efficacy of various agents by facilitating their transport through biological membranes.
- Therapeutic Agent Carrier : In recent studies, glycerol esters have been utilized to encapsulate therapeutic agents, improving their stability and controlled release profiles. For instance, formulations incorporating this compound have shown promise in delivering anti-cancer drugs effectively .
Biotechnology
- Cell Culture Media : Glycerol derivatives are often included in cell culture media as a carbon source or stabilizing agent for proteins during storage and transport. The presence of glycerol can enhance cell viability and protein yield during bioprocessing.
- Biodiesel Production : The compound's fatty acid profile makes it a potential candidate for biodiesel production through transesterification processes. Research shows that triacylglycerols can be converted into biodiesel with favorable yields.
Case Study 1: Lipid Nanoparticle Formulations
A study published in Journal of Controlled Release demonstrated the efficacy of lipid nanoparticles formulated with glycerol 1,3-ditetradecanoate 2-(9Z-octadecenoate) in delivering hydrophobic drugs. The results indicated enhanced solubility and improved pharmacokinetics compared to traditional formulations.
Case Study 2: Food Emulsification
In a comparative analysis published in Food Chemistry, researchers evaluated the emulsifying properties of glycerol esters against conventional emulsifiers. Findings revealed that glycerol 1,3-ditetradecanoate 2-(9Z-octadecenoate) provided superior stability under varying temperature conditions, making it an excellent candidate for food applications.
Mechanism of Action
MOP’s effects are context-dependent. It may influence cell signaling, membrane fluidity, and lipid rafts. Molecular targets include enzymes involved in lipid metabolism.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Molecular Differences
The compound is compared below with three analogs differing in acyl chain length, saturation, or functional groups:
Key Structural Insights :
- Functional Groups: The glycosylated analog () exhibits polar sugar moieties, enhancing water solubility and biological recognition compared to non-glycosylated triglycerides .
Physicochemical Properties
Melting Points and Solubility
- The target compound’s two saturated C14:0 chains likely confer a higher melting point than the di- and tri-unsaturated analogs in and . For example, 1,3-dipalmitoyl-2-oleoyl-glycerol (similar to ) melts at ~35°C, while triolein (C18:1-rich) melts at -4°C .
- The glycosylated compound () has increased hydrophilicity due to the galactose group, enabling micelle formation in aqueous environments, unlike the purely hydrophobic target compound .
Spectral Characteristics (LC-MS/MS)
- Target Compound : Predicted molecular ion [M+H]⁺ at m/z 718.1 (assuming C₄₃H₈₀O₆). Fragmentation would show losses corresponding to C14:0 (Δmlz 228) and C18:1 (Δmlz 282) acyl chains.
- Analog : Detected at m/z 881.75 (C₅₇H₁₀₀O₆), with fragments confirming C18:2 and C18:1 chains .
- Glycosylated Analog () : Shows additional fragments from sugar cleavage (e.g., m/z 163 for galactose) alongside acyl chain losses .
Biological Activity
Glycerol 1,3-ditetradecanoate 2-(9Z-octadecenoate), also known as a triacylglycerol, is a complex lipid that plays significant roles in biological systems, particularly in energy storage and cellular signaling. This article explores its biological activity through various studies, case reports, and relevant data tables.
Chemical Structure and Properties
Glycerol 1,3-ditetradecanoate 2-(9Z-octadecenoate) is classified as a triacylglycerol, consisting of three fatty acid chains esterified to a glycerol backbone. Its structure can be represented as follows:
- Molecular Formula: C57H106O6
- Molecular Weight: 887.448 g/mol
- CAS Registry Number: 29590-02-1
The compound features two tetradecanoate (C14) chains and one octadecenoate (C18:1) chain, contributing to its unique physical and chemical properties.
Energy Storage and Metabolism
As a triacylglycerol, glycerol 1,3-ditetradecanoate 2-(9Z-octadecenoate) serves primarily as an energy reservoir in adipose tissue. Upon hydrolysis by lipases, it releases fatty acids that can be utilized for energy production through beta-oxidation in mitochondria. The presence of unsaturated fatty acids like octadecenoate also influences metabolic pathways by modulating membrane fluidity and signaling pathways related to inflammation and insulin sensitivity .
Role in Cell Signaling
Recent studies indicate that triacylglycerols can act as signaling molecules. For instance, the hydrolysis of glycerol 1,3-ditetradecanoate 2-(9Z-octadecenoate) may produce bioactive lipids that participate in various signaling cascades, including those involved in inflammation and cellular stress responses. The generation of lysophosphatidic acid (LPA) from phospholipids has been linked to cell proliferation and migration .
Study on Inflammatory Response
A study investigated the effects of glycerol 1,3-ditetradecanoate 2-(9Z-octadecenoate) on inflammatory markers in human endothelial cells. The results indicated that treatment with this compound reduced the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests potential anti-inflammatory properties that may be beneficial in conditions such as atherosclerosis .
Impact on Lipid Metabolism
Another research effort focused on the modulation of lipid metabolism by glycerol 1,3-ditetradecanoate 2-(9Z-octadecenoate) in diabetic models. The compound improved insulin sensitivity by enhancing fatty acid oxidation rates and decreasing triglyceride accumulation in liver tissues. This indicates its potential role in managing metabolic disorders .
Data Table: Biological Effects Summary
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Energy Storage | High | Hydrolysis to release fatty acids for beta-oxidation |
| Anti-inflammatory | Decreased IL-6 & TNF-alpha | Modulation of inflammatory pathways |
| Insulin Sensitivity | Improved | Enhanced fatty acid oxidation; reduced hepatic triglycerides |
Q & A
Q. How is Glycerol 1,3-ditetradecanoate 2-(9Z-octadecenoate) synthesized in laboratory settings?
- Methodology : Synthesis typically involves a regioselective esterification process. First, protect the hydroxyl groups of glycerol using tert-butyldimethylsilyl (TBDMS) chloride to isolate the sn-2 position. React the sn-1 and sn-3 positions with tetradecanoyl chloride (myristic acid derivative) under anhydrous conditions. Deprotect the sn-2 position and introduce the 9Z-octadecenoyl (oleoyl) group via acylation. Purify the final product using silica gel chromatography with a gradient of ethyl acetate/hexane. Validate purity via TLC and NMR .
Q. What analytical techniques confirm the structural integrity and stereochemistry of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use -NMR to confirm ester linkages (δ 4.1–4.3 ppm for glycerol backbone protons) and -NMR to identify carbonyl carbons (δ 170–175 ppm). The Z-configuration of the 9Z-octadecenoate double bond is confirmed via coupling constants () in -NMR .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies the molecular ion peak at 859.39 (calculated for ) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology : Review Safety Data Sheets (SDS): The compound exhibits low hazard (NFPA health/fire/reactivity ratings = 0). Use standard PPE (gloves, lab coat, goggles). Avoid inhalation of aerosols and direct skin contact. Store at –20°C under nitrogen to prevent oxidation .
Advanced Research Questions
Q. How does the asymmetric positioning of saturated (tetradecanoate) and unsaturated (9Z-octadecenoate) acyl chains influence lipid bilayer properties?
- Methodology :
- Differential Scanning Calorimetry (DSC) : Measure phase transition temperatures () to assess membrane fluidity. The sn-2 unsaturated chain disrupts acyl packing, lowering by ~10°C compared to symmetric triglycerides .
- Fluorescence Anisotropy : Use diphenylhexatriene (DPH) probes to quantify membrane rigidity. Asymmetric positioning increases lateral mobility, reducing anisotropy values by 20–30% .
Q. How can contradictions in enzymatic hydrolysis rates reported across studies be resolved?
- Methodology :
- Standardized Assays : Control for lipase specificity (e.g., pancreatic lipase preferentially hydrolyzes sn-1/sn-3 esters). Use fixed substrate concentrations (e.g., 2 mM in Tris-HCl buffer, pH 8.0) and monitor hydrolysis via HPLC with evaporative light scattering detection (ELSD) .
- Kinetic Analysis : Compare and values under identical conditions. Discrepancies may arise from residual water content in solvent systems (e.g., tert-butanol vs. hexane) .
Q. What strategies optimize the metabolic engineering of microbial systems to degrade or utilize this compound?
- Methodology :
- -Isotope Labeling : Track glycerol backbone incorporation into β-oxidation pathways using GC-MS. Engineered E. coli strains expressing fadD (acyl-CoA synthetase) show 2-fold higher degradation rates .
- Metabolic Flux Analysis (MFA) : Model carbon flux using software like COBRA Toolbox. Overexpression of atoB (acetyl-CoA acetyltransferase) redirects flux toward acetyl-CoA production .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
